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Introduction

Glycosylation is a critical quality attribute (CQA) of many biotherapeutic proteins, such as
monoclonal antibodies (mADbs), influencing their efficacy, stability, and safety.[1] N-linked
glycans, attached to asparagine (Asn) residues, play a significant role in these functions.[2] The
GO glycan is a core, non-galactosylated complex-type N-glycan structure. Its variants, such as
GOF (fucosylated GO0), are the most common glycoforms found on therapeutic antibodies. The
absence of galactose and sialic acid in GO structures simplifies the glycan profile, making it a
key focus in biopharmaceutical development and quality control. Mass spectrometry (MS)
coupled with liquid chromatography (LC) has become an indispensable tool for the detailed
characterization and quantification of these N-glycans.[3]

This document provides a comprehensive guide to the analysis of GO N-glycan-Asn, covering
sample preparation, glycan release, derivatization, and LC-MS/MS analysis. The protocols are
designed for researchers, scientists, and drug development professionals aiming to achieve
accurate and reproducible glycan profiling.

Principle of Analysis

The analysis of N-glycans from a glycoprotein typically involves a multi-step workflow:

o Enzymatic Release: N-glycans are cleaved from the protein backbone using the enzyme
Peptide-N-Glycosidase F (PNGase F), which cuts the bond between the innermost N-
acetylglucosamine (GIcNAc) and the asparagine residue.[2]
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» Derivatization/Labeling: Released glycans can be analyzed in their native form, but are often
derivatized to improve ionization efficiency and detection sensitivity in mass spectrometry.[4]
Common methods include permethylation or labeling with fluorescent tags like 2-
aminobenzamide (2-AB) or InstantPC.

o Chromatographic Separation: Labeled or native glycans are separated using Hydrophilic
Interaction Liquid Chromatography (HILIC), which separates glycans based on their size and
polarity.

e Mass Spectrometry Detection and Fragmentation: The separated glycans are detected by a
mass spectrometer, which determines their mass-to-charge ratio (m/z). Tandem mass
spectrometry (MS/MS) is then used to fragment the glycan ions, providing structural
information for confident identification.

This workflow enables both the identification and quantification of different GO glycoforms

present in a sample.

Experimental Workflow for N-Glycan Analysis

The overall process from a purified glycoprotein to final data analysis is outlined below.
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Caption: General workflow for N-glycan analysis from glycoprotein to final report.
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Structure of a Common GO Variant (GOF)

The GOF glycan is a core fucosylated, biantennary complex N-glycan lacking terminal
galactose. Its structure is fundamental in the glycosylation of monoclonal antibodies.

GOF N-Glycan Structure

GIcNACc

GIcNAc

Click to download full resolution via product page

Caption: Logical diagram of a core-fucosylated (GOF) N-glycan linked to Asparagine.

Protocols
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Protocol 1: N-Glycan Release from Glycoprotein

This protocol describes the steps for denaturing a glycoprotein, releasing the N-glycans using
PNGase F, and preparing them for labeling.

Materials:

Purified glycoprotein (20-500 ug)

0.6 M TRIS buffer, pH 8.5

e 1 4-dithiothreitol (DTT) solution (2 mg/ml in TRIS buffer)

o lodoacetamide (IAA) solution (12 mg/ml in TRIS buffer)

e 50 mM Ammonium Bicarbonate (AmBic)

e TPCK-treated Trypsin (50 pg/ml in 50 mM AmBic)

e PNGase F enzyme

e C18 Sep-Pak cartridges

 HPLC-grade water, acetonitrile, methanol, 1-propanol, 5% acetic acid

Procedure:

e Reduction and Alkylation:

o Lyophilize 20-500 pg of the purified glycoprotein sample.

o Resuspend the dried sample in 0.5 ml of DTT solution and incubate at 50°C for 1 hour.

o Cool to room temperature and add 0.5 ml of IAA solution. Incubate in the dark at room
temperature for 1 hour.

o Dialyze the sample against 50 mM AmBic at 4°C for 16-24 hours to remove excess
reagents.
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o Lyophilize the dialyzed sample.

» Proteolytic Digestion:

o Resuspend the dried, alkylated protein in 0.5 ml of trypsin solution.

o Incubate overnight (12-16 hours) at 37°C.

o Stop the reaction by adding 2 drops of 5% acetic acid.

o Glycopeptide Purification (Optional but Recommended):

o Condition a C18 Sep-Pak cartridge with methanol, 5% acetic acid, 1-propanol, and finally
5% acetic acid.

o Load the trypsin-digested sample onto the cartridge.

o Wash the column with 4 ml of 5% acetic acid.

o Elute the glycopeptides with successive 2 ml volumes of 20%, 40%, and 100% 1-
propanol.

o Pool the eluted fractions and lyophilize.

* N-Glycan Release with PNGase F:

[e]

Resuspend the lyophilized glycopeptides in 200 pl of 50 mM AmBic.

o

Add 2 pl of PNGase F and incubate at 37°C for 4 hours.

[¢]

Add another 3 pl of PNGase F and continue incubation overnight (12-16 hours).

[¢]

Stop the reaction with 2 drops of 5% acetic acid.

o Separation of Released Glycans from Peptides:

o Condition a new C18 Sep-Pak cartridge as in step 3.

o Load the PNGase F-digested sample onto the column.
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o Collect the flow-through, which contains the released N-glycans.
o Wash the column with 4 ml of 5% acetic acid and collect this wash fraction as well.

o Pool the flow-through and wash fractions, then lyophilize to obtain the purified N-glycans.

Protocol 2: Permethylation of Released N-Glycans

Permethylation is a derivatization technique that replaces all hydrogen atoms of hydroxyl and
amine groups with methyl groups. This stabilizes sialic acids, removes structural ambiguity, and
enhances ionization for MS analysis.

Materials:

Lyophilized N-glycans

Dimethyl sulfoxide (DMSO)

Sodium hydroxide (NaOH)

Methy! iodide (CH3l)

Dichloromethane

HPLC-grade water

Procedure: This protocol is based on the principles of solid-phase permethylation, which is
often performed on 96-well plates for higher throughput.

» Sample Reconstitution: Dissolve the dried N-glycans in a small volume of DMSO.
 Derivatization:

o Add a slurry of powdered NaOH in DMSO to the glycan sample.

o Add methyl iodide and agitate the reaction mixture at room temperature.

e Quenching and Extraction:
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o Quench the reaction with water.
o Extract the permethylated glycans using dichloromethane.

o Wash the organic phase with water to remove impurities.

e Drying and Reconstitution:
o Evaporate the dichloromethane to dryness.

o Reconstitute the permethylated glycans in a suitable solvent (e.g., 50% methanol) for MS
analysis.

Protocol 3: LC-MS/MS Analysis

Instrumentation:

e Ahigh-performance liquid chromatography (UHPLC) system.

e AHILIC column, such as one packed with amide, amine, or zwitterionic materials.

¢ A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, capable of MS/MS.
LC Conditions (Example for Labeled Glycans):

e Column: HILIC, e.g., Agilent AdvanceBio Glycan Mapping.

e Mobile Phase A: Ammonium formate (e.g., 80 mM, pH 4.4).

» Mobile Phase B: Acetonitrile.

o Gradient: A linear gradient from high organic content (e.g., 80% B) to a lower organic content
to elute the glycans.

e Flow Rate: Dependent on column dimensions (e.g., 0.3-0.5 mL/min for analytical scale).
e Column Temperature: 40-60°C.

MS Conditions:
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« lonization Mode: Positive ion Electrospray lonization (ESI).
e MS Scan Range: m/z 400-2000.

o Data Acquisition: Data-dependent acquisition (DDA), where the most abundant precursor
ions in an MS1 scan are automatically selected for MS/MS fragmentation.

o Fragmentation: Higher-energy collisional dissociation (HCD) is commonly used to generate
informative fragment ions for glycan structure elucidation.

Quantitative Data Presentation

Mass spectrometry allows for the relative quantification of different glycoforms. The intensity of
the ion signal for each glycan is expressed as a percentage of the total signal for all identified
glycans. Below is a representative table of GO glycan variants quantified from a therapeutic
monoclonal antibody.

Structure Relative
Common . Observed
Glycan ID (Monosacchari Abundance
Name Mass (m/z)
de Count) (%)
Hex(3)HexNAc(4
FA2 GOF 1485.5 45.2
)Fuc(1)
Hex(4)HexNAc(4
FA2G1 G1F 1647.6 35.8
)Fuc(1)
Hex(5)HexNAc(4
FA2G2 G2F 1809.6 12.5
JFuc(1)
Hex(3)HexNAc(4
A2 GO ) 1339.5 25
Hex(5)HexNAc(2
M5 Man5 ) 1257.4 1.8
Other - - - 2.2
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Note: This table presents illustrative data. Actual values will vary depending on the
glycoprotein, expression system, and manufacturing process. The nomenclature FA2
corresponds to a biantennary glycan (A2) with a core fucose (F). G1 and G2 denote the
presence of one or two terminal galactose residues, respectively. Man5 is a high-mannose type
glycan.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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